trans-Chrysanthemal

説明

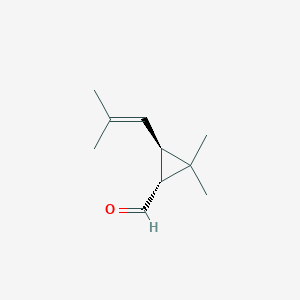

Structure

2D Structure

3D Structure

特性

分子式 |

C10H16O |

|---|---|

分子量 |

152.23 g/mol |

IUPAC名 |

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h5-6,8-9H,1-4H3/t8-,9-/m1/s1 |

InChIキー |

NQLKPDBZZUIQGM-RKDXNWHRSA-N |

SMILES |

CC(=CC1C(C1(C)C)C=O)C |

異性体SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C=O)C |

正規SMILES |

CC(=CC1C(C1(C)C)C=O)C |

製品の起源 |

United States |

Natural Occurrence and Ecological Context of Trans Chrysanthemal

Distribution and Localization in Tanacetum cinerariifolium and Related Species

Trans-Chrysanthemal is a naturally occurring compound found primarily in plants of the Asteraceae family, with its most well-documented presence in Tanacetum cinerariifolium researchgate.netresearchgate.netresearchgate.net. This species is the principal natural source of pyrethrins (B594832), a class of potent insecticides oup.comoup.com. The biosynthesis of these compounds, including the intermediate this compound, is highly localized within the plant.

Research has shown that the synthesis of pyrethrin precursors is concentrated in the glandular trichomes, which are specialized hair-like structures found in high density on the epidermis of the ovaries in the flower heads oup.comnih.govresearchgate.net. Specifically, the precursors for the acid moiety of pyrethrins, which involves this compound, are synthesized in the trichomes covering the disc floret ovary researchgate.net. While the highest concentrations of the final pyrethrin products are found in the developing achenes (dry fruits) within the flower heads, intermediates like this compound are also detectable in floral extracts nih.gov. Its presence has also been noted in other species of the Tanacetum genus, which are known for their diverse profiles of terpenoids, including monoterpenes and sesquiterpenes nih.govbiorxiv.orgd-nb.inforesearchgate.net.

Table 1: Localization of Pyrethrin Biosynthesis Components in Tanacetum cinerariifolium

| Plant Part | Component/Process | Reference |

|---|---|---|

| Glandular Trichomes (Ovary) | Biosynthesis of pyrethrin precursors (including this compound) | oup.comnih.govresearchgate.net |

| Ovary Pericarp | Accumulation of mature pyrethrins | researchgate.net |

| Developing Achenes | Peak accumulation of pyrethrins | nih.gov |

Role as a Biosynthetic Intermediate in Pyrethrin Production

The primary significance of this compound lies in its role as a key intermediate in the biosynthetic pathway of pyrethrins researchgate.netoup.comportlandpress.com. Pyrethrins are esters composed of an acid moiety and an alcohol moiety oup.comscispace.com. This compound is a direct precursor to trans-chrysanthemic acid, which forms the acid component of Type I pyrethrins researchgate.netresearchgate.netnih.gov.

The biosynthesis of the acid moiety begins with the condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP) to form trans-chrysanthemyl diphosphate, a reaction catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) oup.com. This is followed by the formation of trans-chrysanthemol (B1144467) oup.comportlandpress.com. Subsequently, a two-step oxidation process occurs. An alcohol dehydrogenase (ADH) enzyme, specifically TcADH2 in T. cinerariifolium, oxidizes trans-chrysanthemol to this compound oup.comnih.govnih.gov. Following this, an aldehyde dehydrogenase (ALDH) enzyme, TcALDH1, catalyzes the oxidation of this compound to produce trans-chrysanthemic acid oup.comnih.govnih.gov. This acid is then esterified with one of three rethrolone alcohols to form the final pyrethrin I, cinerin I, and jasmolin I molecules researchgate.netnih.gov. Furthermore, this compound or trans-chrysanthemic acid can be further converted to pyrethric acid, the acid moiety for Type II pyrethrins oup.comoup.com.

Table 2: Key Enzymatic Steps in the Formation of trans-Chrysanthemic Acid

| Precursor | Enzyme | Product | Reference |

|---|---|---|---|

| trans-Chrysanthemol | Alcohol Dehydrogenase (TcADH2) | This compound | oup.comnih.govnih.gov |

| This compound | Aldehyde Dehydrogenase (TcALDH1) | trans-Chrysanthemic Acid | oup.comnih.govnih.gov |

Ecological Significance in Plant Defense Mechanisms Against Herbivory

The production of pyrethrins, and by extension their precursors like this compound, is a cornerstone of the chemical defense strategy of T. cinerariifolium against herbivorous insects researchgate.netoup.com. Pyrethrins are potent neurotoxins to a wide range of insects but exhibit low toxicity to mammals, making them effective and ecologically significant defense compounds oup.comscispace.com. The accumulation of these insecticides deters feeding by herbivores, thus protecting the plant's reproductive structures, the flowers, where these compounds are most concentrated nih.gov.

Interplay in Plant-Insect Interactions Beyond Direct Defense

While the primary ecological role of the pyrethrin pathway is direct defense, the volatile nature of monoterpenoids like this compound suggests potential involvement in more complex plant-insect interactions d-nb.info. Volatile organic compounds (VOCs) released by plants can act as informational cues, influencing the behavior of insects in various ways d-nb.infomdpi.cominrae.fr.

Biosynthetic Pathways and Enzymology of Trans Chrysanthemal

Precursor Sourcing from Isoprenoid Pathways

The fundamental building blocks for trans-chrysanthemal are derived from the isoprenoid biosynthetic pathways, which are central to the production of a vast array of plant natural products.

The acid moiety of pyrethrins (B594832), and therefore this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netmaxapress.comportlandpress.comresearchgate.net This pathway, located within the plastids of plant cells, is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). maxapress.comresearchgate.netsemanticscholar.org Studies utilizing 13C-labeled D-glucose have confirmed that the MEP pathway is the primary source for the acid component of pyrethrins. portlandpress.com While earlier studies had suggested the involvement of the mevalonate (B85504) pathway, the evidence from labeling experiments has solidified the central role of the MEP pathway in this process. portlandpress.com

Dimethylallyl diphosphate (DMAPP) is the direct precursor for the formation of the chrysanthemyl skeleton. researchgate.netmaxapress.comfrontiersin.orgresearchgate.netoup.comresearchgate.netresearchgate.netnih.govoup.com Two molecules of DMAPP, supplied by the MEP pathway, are condensed in an unusual head-to-middle fashion to initiate the biosynthesis of the characteristic cyclopropane (B1198618) ring of the chrysanthemyl moiety. frontiersin.orgresearchgate.netmdpi.com This condensation reaction is a pivotal step that commits the precursor to the pyrethrin biosynthetic pathway. oup.com

Contribution of the Methylerythritol Phosphate (B84403) (MEP) Pathway

Initial Cyclopropanation and Diphosphate Hydrolysis

The formation of the cyclopropane ring and the subsequent removal of the diphosphate group are key enzymatic transformations leading to the alcohol precursor of this compound. maxapress.comportlandpress.comfrontiersin.orgresearchgate.netoup.comresearchgate.netresearchgate.netnih.govoup.comnanbao.netoup.com

The enzyme chrysanthemyl diphosphate synthase (CDS), also known as chrysanthemol (B1213662) synthase (CHS), catalyzes the first committed step in the biosynthesis of the acid moiety of pyrethrins. maxapress.comportlandpress.comfrontiersin.orgresearchgate.netoup.comresearchgate.netresearchgate.netnih.govoup.com This enzyme facilitates the condensation of two DMAPP molecules to form (1R,3R)-chrysanthemyl diphosphate (CDP). portlandpress.comresearchgate.net This reaction is an irregular isoprenoid condensation, forming a C1'-2-3 linkage, which is distinct from the more common head-to-tail condensations in terpene biosynthesis. researchgate.net The CDS enzyme is localized to the plastids, consistent with its utilization of DMAPP from the MEP pathway. frontiersin.org

Following the synthesis of CDP, the diphosphate group is removed to yield trans-chrysanthemol (B1144467). maxapress.comportlandpress.comfrontiersin.orgresearchgate.netnih.govoup.comnanbao.net This conversion can occur through a couple of proposed enzymatic routes. The CDS/CHS enzyme itself has been shown to possess bifunctional activity, capable of hydrolyzing CDP to trans-chrysanthemol, particularly at lower substrate concentrations. researchgate.netnih.gov Alternatively, a Nudix family hydrolase, designated TcNudix1, has been identified in pyrethrum trichomes. frontiersin.org This enzyme specifically hydrolyzes CDP to chrysanthemyl monophosphate (CMP), which would then require the action of an as-yet-unidentified phosphatase to produce trans-chrysanthemol. portlandpress.comfrontiersin.org The conversion of CDP to trans-chrysanthemol is a critical step, as the resulting alcohol is the substrate for the subsequent oxidation reactions. oup.com

Chrysanthemyl Diphosphate Synthase (CDS/CHS) Catalysis to Chrysanthemyl Diphosphate (CDP)

Stepwise Oxidation to this compound and Subsequent Carboxylic Acid

The final steps in the formation of the acid moiety involve a two-step oxidation of trans-chrysanthemol. researchgate.netresearchgate.netmaxapress.comportlandpress.comfrontiersin.orgresearchgate.netoup.comresearchgate.netresearchgate.netnih.govoup.comnanbao.netoup.comebi.ac.uk This process is catalyzed by a pair of dehydrogenases that sequentially convert the alcohol to an aldehyde and then to a carboxylic acid.

The first oxidation is the conversion of trans-chrysanthemol to this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH), specifically Tanacetum cinerariifolium alcohol dehydrogenase 2 (TcADH2). portlandpress.comresearchgate.netoup.comoup.comebi.ac.uk This enzyme oxidizes the primary alcohol group of trans-chrysanthemol to an aldehyde, forming this compound. oup.comebi.ac.ukuniprot.org

Subsequently, this compound is oxidized to trans-chrysanthemic acid. This second oxidation step is catalyzed by an aldehyde dehydrogenase (ALDH), identified as Tanacetum cinerariifolium aldehyde dehydrogenase 1 (TcALDH1). portlandpress.comresearchgate.netoup.comoup.comebi.ac.uk TcALDH1 specifically acts on the aldehyde group of this compound, converting it to a carboxylic acid. portlandpress.comoup.comebi.ac.uk These two sequential oxidation reactions, mediated by TcADH2 and TcALDH1, complete the biosynthesis of the trans-chrysanthemic acid moiety, which is then available for esterification with the rethrolone alcohols to form the final pyrethrin insecticides. oup.comoup.com

Enzymes in the Biosynthesis of this compound and its Derivatives

| Enzyme | Abbreviation | Function |

| Chrysanthemyl Diphosphate Synthase / Chrysanthemol Synthase | CDS / CHS | Catalyzes the condensation of two DMAPP molecules to form Chrysanthemyl Diphosphate (CDP) and can also hydrolyze CDP to trans-chrysanthemol. maxapress.comportlandpress.comfrontiersin.orgresearchgate.netoup.comresearchgate.netresearchgate.netnih.govoup.com |

| Tanacetum cinerariifolium Nudix Hydrolase 1 | TcNudix1 | Hydrolyzes CDP to Chrysanthemyl Monophosphate (CMP). frontiersin.org |

| Tanacetum cinerariifolium Alcohol Dehydrogenase 2 | TcADH2 | Oxidizes trans-chrysanthemol to this compound. portlandpress.comresearchgate.netoup.comoup.comebi.ac.uk |

| Tanacetum cinerariifolium Aldehyde Dehydrogenase 1 | TcALDH1 | Oxidizes this compound to trans-chrysanthemic acid. portlandpress.comresearchgate.netoup.comoup.comebi.ac.uk |

Alcohol Dehydrogenase (e.g., TcADH2) Mediated Oxidation of trans-Chrysanthemol to this compound.researchgate.netresearchgate.netencyclopedia.pubscispace.com

The initial oxidation step in this pathway is the conversion of trans-chrysanthemol to this compound. researchgate.netencyclopedia.pub This reaction is catalyzed by an alcohol dehydrogenase (ADH). researchgate.netresearchgate.net Through co-expression analysis with known pyrethrin biosynthesis genes, a specific enzyme, designated TcADH2, has been identified as the primary catalyst for this transformation in T. cinerariifolium. nih.govoup.com

Biochemical assays have confirmed the function of TcADH2. When the recombinant TcADH2 enzyme was expressed in E. coli and purified, it demonstrated the ability to oxidize trans-chrysanthemol to this compound in vitro. nih.gov The kinetic properties of this enzyme have been characterized, with a reported kcat of 0.75 sec⁻¹ when using trans-chrysanthemol as the substrate in the presence of NAD⁺. uniprot.org This NAD⁺-dependent oxidation is a crucial step in the pathway. uniprot.org

The gene TcADH2 shows a high degree of co-expression with other key genes in the pyrethrin biosynthesis pathway, such as TcCDS (chrysanthemyl diphosphate synthase) and TcGLIP (a GDSL-family lipase), further supporting its role in this process. nih.gov Phylogenetic analysis reveals that TcADH2 is closely related to other terpene-modifying alcohol dehydrogenases. nih.gov

Aldehyde Dehydrogenase (e.g., TcALDH1) Mediated Oxidation of this compound to trans-Chrysanthemic Acid.researchgate.netresearchgate.netencyclopedia.pubscispace.com

Following its formation, this compound is rapidly oxidized to trans-chrysanthemic acid. researchgate.netresearchgate.net This second oxidation step is catalyzed by an aldehyde dehydrogenase (ALDH). researchgate.netresearchgate.net The specific enzyme responsible for this conversion in T. cinerariifolium has been identified as TcALDH1. nih.govoup.comportlandpress.com

In vitro biochemical assays have demonstrated that purified recombinant TcALDH1, expressed in E. coli, effectively catalyzes the oxidation of this compound to trans-chrysanthemic acid. nih.govrhea-db.org The concentration of this compound itself is often below detectable levels in plant tissues, indicating its transient nature and efficient conversion by TcALDH1. researchgate.net

The gene encoding this enzyme, TcALDH1, also exhibits strong co-expression with TcCDS and TcGLIP. nih.gov Phylogenetic analysis shows that TcALDH1 is closely related to an aldehyde dehydrogenase from Artemisia annua that is involved in the biosynthesis of artemisinic acid. nih.gov The transient co-expression of TcCDS, TcADH2, and TcALDH1 in Nicotiana benthamiana leaves resulted in the production of trans-chrysanthemic acid, confirming the sequential action of these enzymes. nih.govoup.com

Genetic Regulation of Biosynthetic Enzymes and Pathways

The expression of the genes encoding the enzymes responsible for the synthesis and conversion of this compound is tightly regulated. The genes TcADH2 and TcALDH1 are highly co-expressed with other genes involved in pyrethrin biosynthesis, including TcCDS and TcGLIP. nih.gov This coordinated expression suggests a common regulatory mechanism controlling the entire pathway. mdpi.com

Several transcription factors have been identified that play a role in regulating these biosynthetic genes. For instance, TcMYB8, an R3-MYB transcription factor, has been shown to positively regulate the expression of key enzyme-encoding genes in the pyrethrin pathway. mdpi.com Other transcription factors, such as those from the WRKY and bHLH families, are also implicated in the regulation of pyrethrin biosynthesis. portlandpress.com

The expression of these genes is also influenced by plant hormones, particularly jasmonates like methyl jasmonate (MeJA). mdpi.commaxapress.comoup.com MeJA treatment has been shown to induce the expression of pyrethrin biosynthesis genes, including those involved in the formation of the acid moiety. portlandpress.comoup.com This hormonal regulation allows the plant to upregulate pyrethrin production in response to environmental cues such as herbivory. maxapress.com

Subcellular Compartmentalization of Biosynthetic Steps

The biosynthesis of pyrethrins involves multiple subcellular compartments. The initial steps leading to the formation of trans-chrysanthemol occur in the plastids. frontiersin.org The enzyme chrysanthemyl diphosphate synthase (TcCDS), which produces the precursor chrysanthemyl diphosphate (CPP), is localized to the plastids. frontiersin.org A plastid-localized Nudix hydrolase is then involved in the conversion of CPP to chrysanthemyl monophosphate (CMP). frontiersin.org

However, the subsequent oxidation steps that involve this compound appear to occur in the cytosol. frontiersin.org Both TcADH2 and TcALDH1 are predicted to be cytosolic enzymes, as no organelle-targeting signals were identified in their protein sequences. nih.gov This suggests that trans-chrysanthemol, or its phosphorylated precursor, must be transported from the plastids to the cytosol for the conversion to this compound and subsequently to trans-chrysanthemic acid. frontiersin.org The final steps of pyrethrin biosynthesis, the esterification of the acid and alcohol moieties, are thought to occur in the ovaries. portlandpress.com This spatial separation of biosynthetic steps highlights the complex transport and coordination required for the production of the final pyrethrin compounds. encyclopedia.pubportlandpress.com

Chemical Synthesis and Derivatization Strategies for Trans Chrysanthemal

Total Synthesis Methodologies for trans-Chrysanthemal and Key Intermediates

The total synthesis of this compound is often embedded within the synthesis of its corresponding acid, (±)-trans-chrysanthemic acid. One notable approach commences with eucarvone. kyoto-u.ac.jptdl.org This synthetic route involves the ozonolysis of an intermediate carenone derivative (δ³-4-methylcaren-5-one) to yield a key keto-acetal. kyoto-u.ac.jptdl.org Subsequent reductive elimination of the enol diethyl phosphate (B84403) of this acetal (B89532) leads to the formation of an olefin aldehyde, which serves as a direct precursor that can be oxidized to (±)-trans-chrysanthemic acid. kyoto-u.ac.jptdl.org The olefin aldehyde intermediate in this pathway is structurally analogous to this compound.

In biosynthetic pathways, which can inspire synthetic strategies, this compound is a key intermediate. nih.govresearchgate.netportlandpress.com The biosynthesis begins with the condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP) to form chrysanthemyl diphosphate (CPP). nih.govresearchgate.net This is then converted to trans-chrysanthemol (B1144467). nih.govresearchgate.net The final step in the formation of this compound within this natural pathway is the oxidation of trans-chrysanthemol. nih.govresearchgate.netportlandpress.com

Key Intermediates in the Synthesis of this compound:

| Intermediate | Description | Reference |

| Eucarvone | Starting material for a total synthesis route. | kyoto-u.ac.jptdl.org |

| δ³-4-Methylcaren-5-one | An intermediate derived from eucarvone. | kyoto-u.ac.jptdl.org |

| Keto-acetal | A key intermediate formed via ozonolysis of the carenone derivative. | kyoto-u.ac.jptdl.org |

| Olefin aldehyde 58 | A direct precursor to (±)-trans-chrysanthemic acid, structurally similar to this compound. | kyoto-u.ac.jptdl.org |

| trans-Chrysanthemol | The immediate natural precursor to this compound. | nih.govresearchgate.netportlandpress.com |

| Chrysanthemyl diphosphate (CPP) | A biosynthetic precursor to trans-chrysanthemol. | nih.govresearchgate.net |

Semi-synthetic Routes from Related Natural Products and Building Blocks

Semi-synthetic approaches to this compound often leverage its close relationship with more abundant natural products like trans-chrysanthemic acid and trans-chrysanthemol. The most direct semi-synthesis involves the oxidation of trans-chrysanthemol. kyoto-u.ac.jp This transformation can be efficiently carried out using oxidizing agents such as manganese dioxide (MnO₂) or silver carbonate. kyoto-u.ac.jp

Another strategy involves building the molecule from smaller, readily available building blocks. For instance, (±)-trans-chrysanthemic acid has been synthesized through the base-catalyzed reaction of 3-chloro-3-methylbut-1-yne with 3-methylbut-2-en-1-ol. This method proceeds through an allenic cyclopropylmethanol (B32771) intermediate, which, after selective reduction and subsequent oxidation, yields the target acid. The aldehyde, this compound, is an intermediate in this oxidation sequence.

trans-Chrysanthemic acid itself can serve as a starting point for derivatization, which can include its reduction to trans-chrysanthemol, thereby providing the direct precursor for this compound synthesis. kyoto-u.ac.jp

Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of pyrethroids is highly dependent on their stereochemistry, making the stereoselective synthesis of chiral intermediates like this compound crucial. A successful stereoselective total synthesis of chrysanthemol (B1213662), the direct precursor to this compound, has been achieved starting from R-(+)-carvone. researchgate.nettandfonline.com This multi-step synthesis proceeds via α-eudesmol as a key intermediate, ultimately yielding chrysanthemol with defined stereochemistry. researchgate.nettandfonline.com The subsequent oxidation of this enantiomerically pure chrysanthemol would provide the corresponding enantiomer of this compound. nih.gov

The stereochemistry of the final product in Wittig-type reactions, which can be used to modify this compound, is also a critical consideration. The reaction conditions and the nature of the ylide can influence the formation of cis or trans isomers in the resulting alkene. kyoto-u.ac.jp For example, the vinylogation of this compound with n-penthylidene-triphenylphosphorane has been shown to proceed stereoselectively to afford the trans-isomer of the product. kyoto-u.ac.jp

Key Features of Stereoselective Synthesis:

| Approach | Key Feature | Precursor/Intermediate | Reference |

| Total Synthesis | Use of a chiral starting material to control stereochemistry. | R-(+)-Carvone | researchgate.nettandfonline.com |

| Precursor Synthesis | Stereoselective synthesis of the direct alcohol precursor. | trans-Chrysanthemol | researchgate.nettandfonline.com |

| Derivatization | Stereoselective formation of new double bonds via Wittig reaction. | This compound | kyoto-u.ac.jp |

Synthesis of Structural Analogues and Derivatives via Functional Group Transformations

The aldehyde functional group in this compound is a versatile handle for the synthesis of a wide array of structural analogues and derivatives. A primary method for this is the Wittig reaction, which converts the aldehyde into an alkene. kyoto-u.ac.jplibretexts.orgwikipedia.org

For example, the reaction of this compound (31) with methylene-triphenylphosphorane results in the formation of trans-3,3-dimethyl-2-vinyl-isobutenylcyclopropane (33), a divinylcyclopropane analog. kyoto-u.ac.jp Similarly, using a different ylide, n-penthylidene-triphenylphosphorane, yields trans-3,3-dimethyl-2-(trans-1'-hexenyl)-isobutenylcyclopropane (34). kyoto-u.ac.jp These reactions demonstrate the utility of the Wittig reaction in extending the carbon chain and introducing new vinyl groups, which can be valuable for creating compounds with altered biological activities or for further synthetic manipulations, such as the divinylcyclopropane rearrangement. kyoto-u.ac.jpbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions represent another powerful tool for creating derivatives, although specific examples starting directly from this compound are less commonly documented in the provided literature. However, the principles of these reactions, such as those used for synthesizing chrysanthemic acid derivatives, could be applied to create novel analogues from precursors of this compound or from derivatives where the aldehyde has been converted to a suitable functional group for coupling. nrochemistry.com

Examples of Synthesized this compound Analogues:

| Starting Material | Reagent | Product | Reaction Type | Reference |

| This compound (31) | Methylene-triphenylphosphorane | trans-3,3-Dimethyl-2-vinyl-isobutenylcyclopropane (33) | Wittig Reaction | kyoto-u.ac.jp |

| This compound (31) | n-Penthylidene-triphenylphosphorane | trans-3,3-Dimethyl-2-(trans-1'-hexenyl)-isobutenylcyclopropane (34) | Wittig Reaction | kyoto-u.ac.jp |

Biotechnological Applications and Metabolic Engineering of Trans Chrysanthemal Production

Heterologous Expression Systems for Pathway Reconstruction

The reconstruction of the trans-chrysanthemal biosynthetic pathway in heterologous organisms is a critical step towards developing bio-based production platforms. This involves introducing the necessary genes from T. cinerariifolium into hosts that are easier to cultivate and manipulate. The core pathway involves the conversion of dimethylallyl diphosphate (B83284) (DMAPP) into trans-chrysanthemol (B1144467), which is then oxidized to this compound and subsequently to trans-chrysanthemic acid. nih.govresearchgate.net The key enzymes identified for this process are chrysanthemyl diphosphate synthase (TcCDS), an alcohol dehydrogenase (TcADH2) that oxidizes trans-chrysanthemol to this compound, and an aldehyde dehydrogenase (TcALDH1) that converts this compound to trans-chrysanthemic acid. nih.govportlandpress.com

Model plant systems have been successfully engineered to produce precursors of this compound.

Nicotiana benthamiana : Transient co-expression of TcCDS, TcADH2, and TcALDH1 in the leaves of N. benthamiana has successfully resulted in the production of trans-chrysanthemic acid. nih.govscience.gov This demonstrates the feasibility of reconstructing the pathway in a heterologous plant host. nih.gov When only TcCDS was expressed, the plant produced trans-chrysanthemol and its glycosylated forms. nih.gov The subsequent addition of the two oxidoreductases, TcADH2 and TcALDH1, facilitated the complete three-step conversion to trans-chrysanthemic acid. nih.gov For instance, co-expression of TcCDS with TcADH2 alone led to the production of trans-chrysanthemic acid at a level of 328 nmol g⁻¹ fresh weight. nih.gov

Tomato (Solanum lycopersicum) : Tomato has been explored as a production chassis due to its high capacity for terpene biosynthesis, particularly the tetraterpene lycopene (B16060) in its fruits, which shares the common precursor DMAPP. nih.gov By expressing TcCDS under the control of a fruit-specific promoter (PG), researchers achieved the production of trans-chrysanthemic acid. researchgate.netnih.gov To improve yields, transgenic tomato lines were created that also expressed an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH) from a wild tomato species, Solanum habrochaites. nih.govresearchgate.net This strategy successfully increased the concentration of trans-chrysanthemic acid. nih.gov In another approach, the pathway was engineered specifically into the type VI glandular trichomes of tomato, which are natural factories for terpenoid production. researchgate.netresearchgate.net This targeted expression led to a significant accumulation of trans-chrysanthemic acid in the leaves. researchgate.net

The moss Physcomitrium patens (formerly Physcomitrella patens) has emerged as a viable non-angiosperm chassis for producing valuable terpenoids. researchgate.net Researchers have successfully engineered this model bryophyte to produce trans-chrysanthemol, the direct precursor to this compound, by expressing the TcCDS gene. researchgate.net The levels of trans-chrysanthemol produced in the moss were comparable to those observed in engineered angiosperm hosts. researchgate.net The successful production of this early pathway intermediate highlights the potential of P. patens as a scalable and contained biological system for the biosynthesis of pyrethrin components. researchgate.netnih.gov

Production in Model Plant Hosts (e.g., Nicotiana benthamiana, Tomato)

Strategies for Enhancing Yields and Accumulation of this compound Precursors

A major challenge in metabolic engineering is achieving high yields of the target compound. Several strategies have been employed to boost the production of this compound and its precursors. A key approach is to enhance the metabolic flux towards the desired product by overexpressing multiple pathway genes. For example, in tomato fruit, the co-expression of TcCDS with dehydrogenases from wild tomato significantly increased the conversion of trans-chrysanthemol and this compound, leading to higher accumulation of trans-chrysanthemic acid. nih.gov

Another effective strategy is to redirect precursor pools. In tomato, engineering the pathway for trans-chrysanthemic acid production resulted in a significant decrease in the levels of native terpenes. nih.govresearchgate.net For instance, when the pathway was expressed in fruit, lycopene levels were reduced by 68%. researchgate.netnih.gov Similarly, expression in leaf trichomes led to a 96% reduction in β-phellandrene and an 81% reduction in β-caryophyllene, indicating that the introduced pathway successfully competed for the common precursor, DMAPP. researchgate.net

Targeting biosynthesis to specialized tissues with high precursor availability, such as the glandular trichomes of tomato, is another powerful strategy. researchgate.netresearchgate.net These trichomes are natural "cell factories" for terpenes, and engineering the pathway within them leverages this existing metabolic infrastructure. researchgate.net

Genetic Engineering Approaches for Pathway Optimization and Flux Control

Precise control of gene expression is paramount for optimizing engineered metabolic pathways. mdpi.complos.org A primary tool for this is the use of specific promoters. In the engineering of tomato, a fruit-specific polygalacturonase (PG) promoter was used to confine the production of trans-chrysanthemic acid to the ripening fruit. researchgate.netnih.gov In a different approach, a newly identified promoter specific to type VI glandular trichomes was used to drive gene expression in these specialized leaf structures. researchgate.netresearchgate.net

Glycosylation and Other Modifications in Heterologous Hosts

When biosynthetic pathways are transferred to new hosts, the intermediates can be subjected to modifications by native host enzymes. One of the most common modifications observed is glycosylation. In N. benthamiana leaves co-expressing the full pathway to trans-chrysanthemic acid, it was found that a significant portion (58%) of the final product was glycosylated or otherwise modified. nih.govresearchgate.netscience.gov

Earlier studies involving the expression of only TcCDS in N. benthamiana and chrysanthemum also reported the accumulation of non-volatile glycosylated forms of trans-chrysanthemol, specifically chrysanthemyl-6-O-malonyl-β-D-glucopyranoside. researchgate.net Similar modifications, including chrysanthemoyl-6-O-malonyl-β-D-glucopyranoside, were observed in transgenic tomato fruits. researchgate.net While these modifications can represent a loss of the desired final product, they can sometimes be reversed. It has been suggested that precursors could be purified from engineered organisms and then treated to remove such conjugations, like glycosylation, to recover the active compounds. researchgate.net

Advanced Analytical Methodologies for Trans Chrysanthemal Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are fundamental in the study of trans-Chrysanthemal, enabling its separation, identification, and quantification from complex mixtures, particularly from its natural source, the pyrethrum flower (Chrysanthemum cinerariifolium). These methods are crucial for metabolic profiling, compound analysis, and the development of sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical tool for the metabolic profiling of volatile and semi-volatile compounds in biological samples. nih.govchemrxiv.org In the context of this compound research, GC-MS plays a pivotal role in understanding the biosynthesis of pyrethrins (B594832) and other related terpenes. nih.gov

Metabolic profiling of plant tissues, such as those from Chrysanthemum cinerariifolium, often involves the extraction of metabolites, followed by derivatization to increase volatility and thermal stability, and subsequent analysis by GC-MS. jocpr.comprotocols.io This technique offers high sensitivity, peak resolution, and reproducibility, making it ideal for identifying subtle changes in metabolite profiles under different physiological or pathological conditions. nih.gov The electron impact (EI) spectral library available for GC-MS further aids in the identification of known and unknown compounds. nih.govjocpr.com

In studies of pyrethrin biosynthesis, GC-MS analysis has been instrumental. For instance, research on Tanacetum coccineum has utilized GC-MS to analyze the expression of genes involved in pyrethrin biosynthesis at various developmental stages. nih.gov Such studies help in understanding the metabolic pathways and the accumulation of pyrethrins and other terpenes. nih.gov Furthermore, GC-MS has been employed to profile the phytoconstituents of various plant extracts, identifying a wide range of compounds including fatty acids, terpenes, and heterocyclic compounds. nih.gov The high resolving power of GC-MS, especially when coupled with techniques like comprehensive two-dimensional GC (GCxGC), allows for the detection of over a thousand compounds in a single run. nih.gov

A typical GC-MS method for analyzing compounds like this compound involves a gas chromatograph equipped with a capillary column (e.g., OV-1) and a mass spectrometer detector. nist.gov The NIST Mass Spectrometry Data Center provides valuable reference data, including Kovats retention indices for this compound on non-polar columns, which aids in its identification. nist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Formula | C₁₀H₁₆O | nist.govnist.gov |

| Molecular Weight | 152.2334 g/mol | nist.govnih.gov |

| CAS Registry Number | 20104-05-6 | nist.govnist.gov |

| Kovats Retention Index (non-polar column) | 1124 | nist.gov |

| Kovats' RI, non-polar column, temp. ramp | 1153 | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrethrins, including the precursor this compound. cdc.govnih.gov It is particularly valuable for separating and quantifying the six individual insecticidal esters that constitute natural pyrethrum extract. researchgate.net Various HPLC methods have been developed, with reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) being the most common.

RP-HPLC, often utilizing a C18 column, has been widely applied for the analysis of pyrethrins. nih.govuobaghdad.edu.iq However, traditional RP-HPLC methods sometimes struggle to completely separate all six pyrethrin esters, with cinerin and jasmolin peaks often co-eluting. To overcome this, modifications to the mobile phase and gradient elution are often necessary. nih.govmdpi.com For instance, a mobile phase of acetonitrile (B52724) and water is commonly used with detection at a specific UV wavelength, such as 230 nm or 264 nm. mdpi.comusindh.edu.pk

Normal-phase HPLC has been shown to offer excellent selectivity and resolution for all six pyrethrin components. researchgate.net This method can provide accurate and precise quantification of each ester. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods has further improved the separation and quantification of pyrethrins, offering faster analysis times and better resolution of closely eluting compounds. thermofisher.com

HPLC is not only used for quantification but also for the isolation of individual pyrethrin esters for further study. nih.gov The direct enantioseparation of chrysanthemic acid and its analogues has also been achieved using HPLC with a chiral stationary phase. nih.gov

Table 2: HPLC Methods for Pyrethrin Analysis

| HPLC Method | Column | Mobile Phase | Detection | Application |

| Reversed-Phase (RP-HPLC) | C18 | Acetonitrile/Water | UV (220-269 nm) | Quantification of pyrethrins in extracts and callus. nih.govusindh.edu.pkmdpi.com |

| Normal-Phase (NP-HPLC) | Silica | Dichloromethane-based | UV | Separation and quantification of all six pyrethrin esters. researchgate.net |

| UHPLC | Not specified | Gradient elution | UV-CAD | Rapid separation and quantification of major pyrethrins. thermofisher.com |

| Chiral HPLC | Terguride-based | pH-adjusted | UV, Chiroptical | Enantioseparation of chrysanthemic acid and its analogues. nih.gov |

Development of Rapid and Sensitive Analytical Methods for Complex Matrices

The need for rapid, sensitive, and selective methods for analyzing pyrethrins in complex matrices like biological fluids and environmental samples is driven by concerns about contamination and the need for efficient quality control. cdc.govnih.gov Both GC and HPLC have been adapted to meet these demands.

For biological materials such as urine and blood, GC combined with electron capture detection (ECD), flame ionization detection (FID), or mass spectrometry (MS), and HPLC coupled with a UV detector are the most common analytical approaches. cdc.govnih.gov These methods can achieve detection limits in the parts per billion (ppb) range. cdc.govnih.gov Solid-phase extraction (SPE) methods have been developed to simplify sample preparation, eliminating time-consuming liquid-liquid extractions without compromising recovery efficiency. cdc.govnih.gov

In environmental samples like water and air, GC and HPLC are also the preferred methods. cdc.govnih.gov GC/ECD is a popular choice for analyzing pyrethroids in environmental samples, often after derivatization to enhance sensitivity. cdc.gov Detection limits in the nanogram per cubic meter (ng/m³) range for air samples and ppb (µg/L) range for water samples have been reported. cdc.govnih.gov

Recent advancements in extraction techniques, such as microwave-assisted extraction (MAE), high-voltage electric discharge (HVED), subcritical water extraction (SWE), and supercritical CO₂ extraction, have been explored to develop "green" and efficient methods for extracting pyrethrins from plant material. mdpi.com Supercritical CO₂ extraction, in particular, has been shown to be highly effective. mdpi.com

Spectroscopic Techniques for Advanced Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for the detailed structural elucidation and conformational analysis of molecules like this compound. rssl.comjchps.com Techniques such as Fourier-transform infrared spectroscopy (FT-IR), UV-visible spectroscopy, and mass spectrometry (MS) provide crucial information about the molecular structure. researchgate.netnih.gov

For complex molecules, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful tool for determining the detailed chemical structure, including the site of substitution and stereochemistry. toray-research.co.jp High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and identify partial structures through fragmentation analysis. toray-research.co.jp The combination of these techniques allows for the unambiguous identification of unknown compounds and impurities. rssl.com

In the context of pyrethrins, FT-IR and GC-MS have been used to structurally confirm the individual esters after their separation by preparative HPLC. researchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can be employed alongside spectroscopic data to gain deeper insights into the electronic structure and stability of the molecules. nih.gov

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products and elucidate their biosynthetic pathways. frontiersin.orgsnscourseware.org By feeding an organism with a precursor labeled with a stable isotope (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O), researchers can track the incorporation of the label into the final product, revealing the intermediates and enzymatic steps involved. frontiersin.orgbiorxiv.org

In the study of pyrethrin biosynthesis, isotopic labeling experiments have been crucial. For example, studies using [1-¹³C]D-glucose as a precursor in Chrysanthemum cinerariaefolium seedlings, followed by HPLC isolation and ¹³C NMR analysis of pyrethrin I, revealed that the chrysanthemic acid moiety is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov This finding helps to differentiate the origin of the acid and alcohol portions of the pyrethrin molecule. nih.gov

The use of labeled precursors like deuterated tryptamine (B22526) has also been demonstrated in single-cell mass spectrometry to monitor the biosynthesis of complex alkaloids, providing insights into the flux of biosynthetic pathways at the cellular level. biorxiv.org Such techniques hold great promise for further unraveling the intricate details of this compound and pyrethrin biosynthesis.

Molecular and Biochemical Mechanisms of Trans Chrysanthemal As a Precursor and Potential Direct Effector

Substrate Specificity and Catalytic Mechanisms of Enzymes Involved in its Conversion

The biosynthesis of pyrethrins (B594832) involves a series of enzymatic conversions, with trans-chrysanthemal serving as a key intermediate. The transformation of its precursor, trans-chrysanthemol (B1144467), and its subsequent conversion to trans-chrysanthemic acid are catalyzed by specific oxidoreductases found in plants like Tanacetum cinerariifolium. researchgate.netportlandpress.commdpi.comoup.com

The conversion of trans-chrysanthemol to this compound is an oxidation reaction catalyzed by an alcohol dehydrogenase (ADH). oup.comnih.gov Specifically, the enzyme T. cinerariifolium alcohol dehydrogenase 2 (TcADH2) has been identified as responsible for this step. portlandpress.commdpi.comnih.gov This is the first of a two-step oxidation process that forms the chrysanthemic acid moiety of pyrethrins. mdpi.com In vitro biochemical assays have been used to characterize the function of these enzymes. researchgate.netscispace.com

Following its formation, this compound is further oxidized to trans-chrysanthemic acid. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH), identified as T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1). portlandpress.commdpi.comnih.gov Research based on coexpression analysis and in vitro assays confirmed the role of TcALDH1 in this conversion. scispace.comnih.gov When tested, purified TcALDH1 demonstrated the highest activity with this compound as its substrate, although it also showed some activity with other aldehydes. nih.gov The catalytic activity of TcADH2 requires the cofactor NAD+, while TcALDH1 utilizes NADP+. nih.gov

The catalytic mechanism for the conversion of trans-chrysanthemol to trans-chrysanthemic acid via this compound is a sequential two-step oxidation. mdpi.comresearchgate.net The first step involves the oxidation of the alcohol group of trans-chrysanthemol to an aldehyde (this compound) by TcADH2. mdpi.com The second step involves the oxidation of this aldehyde by TcALDH1 to form a carboxylic acid, trans-chrysanthemic acid. mdpi.com

| Enzyme | Substrate | Product | Cofactor | Plant Source |

| TcADH2 (alcohol dehydrogenase) | trans-chrysanthemol | This compound | NAD+ | Tanacetum cinerariifolium |

| TcALDH1 (aldehyde dehydrogenase) | This compound | trans-chrysanthemic acid | NADP+ | Tanacetum cinerariifolium |

Interaction Profile as an Intermediate in Pyrethrin Biogenesis

This compound is a crucial, short-lived intermediate in the biosynthetic pathway of the acid moiety of pyrethrins, a class of natural insecticides. mdpi.comresearchgate.net This pathway begins with the universal terpene precursor, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comnih.gov The first committed step is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS), which condenses two molecules of DMAPP to form chrysanthemyl diphosphate (CPP). researchgate.netnih.govresearchgate.net

The CPP molecule is then converted to trans-chrysanthemol. researchgate.netnih.gov This conversion can be catalyzed by TcCDS itself under low substrate conditions or by other non-specific phosphatases. nih.govresearchgate.netresearchgate.netebi.ac.ukfrontiersin.org The early stages of this biosynthesis, including the formation of CPP, occur within the plastids of glandular trichomes on the ovaries of T. cinerariifolium flowers. portlandpress.comfrontiersin.org

Once trans-chrysanthemol is formed, it is oxidized to this compound by the enzyme TcADH2. portlandpress.commdpi.com This aldehyde is then immediately acted upon by TcALDH1, which oxidizes it to trans-chrysanthemic acid. portlandpress.commdpi.comnih.gov This acid is one of the two primary acid moieties found in the six esters that constitute natural pyrethrins. nih.gov

Furthermore, this compound or trans-chrysanthemic acid can serve as a substrate for further modification into pyrethric acid, the second acid moiety of pyrethrins. oup.comnih.gov This involves a series of reactions catalyzed by enzymes including a chrysanthemol (B1213662) 10-hydroxylase (a cytochrome P450 oxidoreductase) and a methyltransferase. mdpi.comoup.comnih.gov The final step in pyrethrin biosynthesis is the esterification of these acid moieties with one of three specific alcohols (jasmolone, pyrethrolone, and cinerolone), a reaction catalyzed by a GDSL lipase-like protein (GLIP). oup.comnih.govnih.gov The orchestrated action of these enzymes, with this compound as a key intermediate, highlights its central role in generating the chemical diversity of pyrethrin insecticides. portlandpress.com

Potential Direct Biological Interactions or Signaling Roles

While the primary and well-documented role of this compound is as a metabolic intermediate in the synthesis of pyrethrins, some research suggests it may possess direct biological activities independent of its precursor function. researchgate.netnih.gov

Evidence for direct bioactivity comes from studies on the chemical composition of essential oils from various plants. For instance, this compound has been identified as a component of the essential oil extracted from Brocchia cinerea. smujo.id The essential oils from this plant have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, which may be attributed to the synergistic effects of their components, including oxygenated monoterpenes like this compound. smujo.id

The broader context of plant defense suggests that biosynthetic intermediates can have functional roles. Plants produce pyrethrins as a defense against herbivores, and the biosynthetic pathways are often linked with plant hormone and signaling molecule pathways. portlandpress.comscribd.com The induction of pyrethrin biosynthesis by signaling molecules like methyl jasmonate (MeJA) points to a complex regulatory network controlling the production of these defense compounds. nih.govfrontiersin.org While this does not confirm a direct signaling role for this compound itself, it places it within a dynamic system of chemical defense and communication. However, current research has largely focused on the potent insecticidal activity of the final pyrethrin esters rather than the direct biological effects of their transient precursors. researchgate.net

Computational and Theoretical Studies on Trans Chrysanthemal

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Reactivity prediction through molecular modeling involves identifying the most likely sites for chemical reactions. For trans-chrysanthemal, the aldehyde group and the carbon-carbon double bond are key functional groups influencing its reactivity. Molecular modeling can help predict how these sites will behave in different chemical environments. For instance, the oxidation of the aldehyde group to a carboxylic acid to form trans-chrysanthemic acid is a critical reaction in the biosynthesis of pyrethrins (B594832). Similarly, reactions involving the double bond can be explored. Modern approaches even utilize machine learning models trained on vast datasets of chemical reactions to predict reaction outcomes with high accuracy.

Table 1: Key Functional Groups of this compound and Predicted Reactivity

| Functional Group | Predicted Reactivity | Relevance |

| Aldehyde (-CHO) | Oxidation to carboxylic acid | Forms trans-chrysanthemic acid, a precursor to pyrethrins. |

| Isobutenyl C=C bond | Addition reactions | Potential site for chemical modification. |

| Cyclopropane (B1198618) ring | Ring-opening reactions under certain conditions | Can lead to different molecular skeletons. |

Quantum Chemical Calculations for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reaction mechanisms of molecules. These methods, such as ab initio calculations, can determine the distribution of electrons within the this compound molecule, identifying regions of high or low electron density. This information is crucial for predicting how the molecule will interact with electrophiles or nucleophiles. The calculated energies of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important descriptors of reactivity.

These calculations are also instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative measure of how fast a reaction is likely to proceed. For example, quantum chemistry can be used to model the enzymatic oxidation of this compound to trans-chrysanthemic acid, providing insights into the catalytic mechanism of the involved enzymes like aldehyde dehydrogenase.

Table 2: Computed Properties of this compound from PubChem

| Property | Value | Source |

| Molecular Weight | 152.23 g/mol | PubChem |

| XLogP3-AA | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 152.120115130 Da | PubChem |

| Monoisotopic Mass | 152.120115130 Da | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 197 | PubChem |

| This data is computed by PubChem and provides a snapshot of the molecule's basic physicochemical properties. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives and Precursors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug and pesticide design. These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For pyrethroid insecticides, which are derivatives of the natural pyrethrins, QSAR models are invaluable for designing new compounds with enhanced insecticidal potency and desired environmental properties.

The process involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular shape and size), or hydrophobic (e.g., logP). Statistical methods are then used to develop an equation that relates these descriptors to the biological activity.

While a specific QSAR study focused solely on this compound derivatives was not found, the principles are directly applicable. By synthesizing and testing a series of derivatives of this compound or its precursor, trans-chrysanthemic acid, a QSAR model could be developed to guide the synthesis of more effective insecticides. Such models can predict the activity of new, untested compounds, saving significant time and resources in the discovery process.

Chemoinformatics and Database Analysis for Structural Homology and Biological Associations

Chemoinformatics employs computational methods to analyze large chemical datasets, enabling the identification of structural similarities and potential biological activities. Databases like PubChem and ChEBI contain vast amounts of information on chemical compounds, including their structures, properties, and known biological roles.

By searching these databases for compounds structurally similar to this compound, one can uncover potential biological associations. For example, this compound is structurally related to other monoterpenoids and is a key intermediate in the biosynthesis of pyrethrins, a well-known class of insecticides. Database analysis can reveal other compounds with the characteristic cyclopropane ring and similar side chains, and investigate their documented biological effects.

This approach can also help in understanding the broader context of this compound in metabolic pathways. By analyzing databases of enzymatic reactions, it's possible to identify enzymes that might act on this compound or its derivatives. For instance, the oxidation of this compound to trans-chrysanthemic acid is catalyzed by an aldehyde dehydrogenase, a reaction that is part of the pyrethrin biosynthesis pathway. Chemoinformatics tools can also be used to predict potential protein targets for this compound and its derivatives through molecular docking simulations against libraries of protein structures.

Future Research Directions and Unexplored Avenues for Trans Chrysanthemal

Elucidation of Undiscovered Biosynthetic Steps or Novel Enzymes

The biosynthesis of trans-chrysanthemal is a multi-step enzymatic process that begins with the condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP). oup.comnih.gov The enzyme chrysanthemyl diphosphate synthase (CDS) catalyzes the formation of chrysanthemyl diphosphate (CPP), which is then converted to trans-chrysanthemol (B1144467). researchgate.netfrontiersin.org The oxidation of trans-chrysanthemol to this compound is catalyzed by the enzyme trans-chrysanthemol dehydrogenase (TcADH2). nih.govoup.com

While the key enzymes TcADH2 and TcALDH1, which catalyze the sequential oxidation of trans-chrysanthemol to trans-chrysanthemic acid via this compound, have been identified in Tanacetum cinerariifolium, the complete biosynthetic network may harbor additional, as-yet-undiscovered enzymes or alternative pathways. nih.govnih.gov For instance, the precise mechanisms and potential alternative enzymes involved in the conversion of chrysanthemyl diphosphate to trans-chrysanthemol are not fully elucidated. researchgate.netoup.com Research has shown that TcCDS can also directly produce trans-chrysanthemol from DMAPP, particularly at low substrate concentrations. researchgate.netfrontiersin.org Further investigation is needed to understand the regulation and physiological relevance of this direct conversion.

Moreover, the conversion of this compound or trans-chrysanthemic acid to pyrethric acid involves hydroxylation and methylation steps, and the specific enzymes responsible, such as chrysanthemol (B1213662) 10-hydroxylase (CHH) and 10-carboxychrysanthemic acid 10-methyltransferase, require more in-depth characterization. oup.comnih.gov Unraveling these remaining steps is crucial for a comprehensive understanding of pyrethrin biosynthesis and for enabling more precise metabolic engineering efforts.

Development of Advanced Synthetic and Biotechnological Platforms for Enhanced Production

The demand for natural pyrethrins (B594832) as environmentally friendly insecticides continues to grow. oup.com This has spurred research into developing efficient and sustainable platforms for the production of their precursors, including this compound. Metabolic engineering in heterologous hosts offers a promising alternative to extraction from the native producer, Tanacetum cinerariifolium. researchgate.netresearchgate.net

Successful reconstruction of the trans-chrysanthemic acid pathway has been achieved in various organisms, including Nicotiana benthamiana and tomato (Solanum lycopersicum). researchgate.netoup.comresearchgate.net In these systems, co-expression of genes encoding chrysanthemyl diphosphate synthase (TcCDS), an alcohol dehydrogenase (ADH), and an aldehyde dehydrogenase (ALDH) has led to the production of trans-chrysanthemic acid. researchgate.netresearchgate.net However, yields can be limited by factors such as the diversion of precursors to other metabolic pathways and the further modification of the target compounds by endogenous enzymes. researchgate.netresearchgate.net For example, in engineered N. benthamiana, a significant portion of the produced trans-chrysanthemic acid was found to be glycosylated. researchgate.net

Future research should focus on optimizing these biotechnological platforms. This includes:

Identifying and overcoming rate-limiting steps: This could involve enzyme engineering to improve catalytic efficiency or substrate specificity.

Minimizing competing metabolic pathways: This can be achieved through gene knockout or knockdown strategies.

Exploring novel expression systems: The moss Physcomitrium patens has been investigated as a potential chassis for producing trans-chrysanthemol, though further optimization is needed to increase yields of downstream products. researchgate.net Tomato glandular trichomes have also been proposed as "metabolic cell factories" for producing high-value specialized metabolites like trans-chrysanthemic acid. researchgate.netresearchgate.net

Deeper Mechanistic Understanding of its Ecological Roles and Interactions

This compound is an integral part of the chemical defense strategy of pyrethrum-producing plants against herbivores. researchgate.net Pyrethrins, the final products of the biosynthetic pathway, are potent neurotoxins to insects. nih.gov However, the ecological roles of the intermediate compounds, such as this compound, are less understood.

It is known that some irregular monoterpenes serve as insect pheromones. researchgate.netebi.ac.uk For instance, lavandulol, another irregular monoterpene, has been identified as a component of insect pheromones. ebi.ac.uk Future research could investigate whether this compound itself, or its derivatives, have any semiochemical functions, such as acting as attractants, repellents, or aggregation pheromones for insects.

Furthermore, pyrethrum plants release a variety of volatile organic compounds, including (E)-β-farnesene, an aphid alarm pheromone that attracts predators like ladybirds. researchgate.net Understanding the interplay between this compound, other pathway intermediates, and these volatile emissions could reveal a more complex and integrated defense system. Investigating how the production of this compound and other metabolites is regulated in response to different ecological pressures, such as herbivory and pathogen attack, will provide a more complete picture of its role in plant-insect interactions. uga.edu

Exploration of Novel Synthetic Analogues for Targeted Research Applications

The synthesis of novel analogues of this compound can provide valuable tools for a variety of research applications. By modifying the chemical structure of this compound, it is possible to create molecules with altered biological activities or properties.

For example, synthetic analogues could be designed to:

Probe enzyme active sites: By creating substrate analogues that bind to but are not turned over by enzymes in the pyrethrin pathway, researchers can gain insights into enzyme-substrate interactions and reaction mechanisms.

Investigate insecticidal activity: The development of synthetic pyrethroids has been a major area of research, leading to insecticides with improved stability and efficacy. mdpi.com While the focus has largely been on esters of chrysanthemic acid, exploring analogues of the aldehyde intermediate could reveal new classes of insecticidal compounds.

Develop research tools for ecological studies: Labeled analogues of this compound could be used to trace its fate in plants and insects, helping to elucidate its metabolic pathways and ecological interactions.

The synthesis and evaluation of such analogues will not only advance our fundamental understanding of this compound but also hold the potential for the development of new and improved products for agriculture and pest management.

Q & A

Basic Research Question

- Storage conditions : Use amber vials at –20°C under argon to prevent oxidation and photodegradation .

- Periodic re-analysis : Validate stability via HPLC every 3–6 months, comparing retention times and peak areas to baseline .

- Impurity profiling : Track degradation markers (e.g., chrysanthemic acid) with GC-MS and update purity certificates .

What methodologies address discrepancies between computational predictions and experimental data for this compound's physicochemical properties?

Advanced Research Question

- Force field refinement : Calibrate molecular dynamics simulations with experimental LogP and solubility data .

- Error analysis : Quantify uncertainties in computational models (e.g., COSMO-RS) using Monte Carlo simulations .

- Experimental replication : Repeat key measurements (e.g., vapor pressure) under controlled conditions to isolate systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。